molecular formula C10H11ClFN3O2 B8207857 1-(5-Chloro-4-fluoro-2-nitrophenyl)piperazine

1-(5-Chloro-4-fluoro-2-nitrophenyl)piperazine

Cat. No.: B8207857
M. Wt: 259.66 g/mol
InChI Key: KQURLSPQVKCDAA-UHFFFAOYSA-N
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Description

1-(5-Chloro-4-fluoro-2-nitrophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-4-fluoro-2-nitrophenyl)piperazine typically involves the reaction of 5-chloro-4-fluoro-2-nitroaniline with piperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 5-chloro-4-fluoro-2-nitroaniline and piperazine.

    Reaction Conditions: The reaction is usually conducted in a suitable solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.

    Temperature and Time: The reaction mixture is heated to a specific temperature (usually around 80-100°C) and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-4-fluoro-2-nitrophenyl)piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation Reactions: The compound can undergo oxidation reactions, where the piperazine ring can be oxidized to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Reduction: Common reducing agents include hydrogen gas, palladium on carbon, and sodium borohydride.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-(5-Chloro-4-fluoro-2-aminophenyl)piperazine, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

1-(5-Chloro-4-fluoro-2-nitrophenyl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmacologically active molecules

    Biological Studies: The compound is used in biological studies to investigate its effects on different biological pathways and molecular targets.

    Chemical Research: The compound is used in chemical research to study its reactivity and to develop new synthetic methodologies.

    Industrial Applications: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-4-fluoro-2-nitrophenyl)piperazine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and ion channels. The exact mechanism of action can vary depending on the specific derivative and its intended use. For example, the compound may inhibit the activity of certain enzymes or modulate the function of specific receptors, leading to therapeutic effects.

Comparison with Similar Compounds

1-(5-Chloro-4-fluoro-2-nitrophenyl)piperazine can be compared with other similar compounds, such as:

    1-(5-Chloro-2-nitrophenyl)piperazine: This compound lacks the fluorine atom, which may result in different pharmacological properties.

    1-(4-Fluoro-2-nitrophenyl)piperazine: This compound lacks the chlorine atom, which may affect its reactivity and biological activity.

    1-(5-Chloro-4-fluoro-2-aminophenyl)piperazine: This compound has an amino group instead of a nitro group, which can significantly alter its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-(5-chloro-4-fluoro-2-nitrophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN3O2/c11-7-5-9(14-3-1-13-2-4-14)10(15(16)17)6-8(7)12/h5-6,13H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQURLSPQVKCDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2[N+](=O)[O-])F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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